molecular formula C16H16N4O2S2 B14940334 2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B14940334
M. Wt: 360.5 g/mol
InChI Key: YPJBFIMMMVNOLC-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:

  • A thiazolo[3,2-a]pyrimidine scaffold with a 2-methyl substituent at position 2 and a ketone group at position 3.
  • A carboxamide linkage at position 6, connecting the core to a 5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl moiety.
    This cyclohepta-fused thiazole group introduces conformational complexity due to its seven-membered ring, distinguishing it from simpler aryl or heteroaryl substituents in analogues .

Properties

Molecular Formula

C16H16N4O2S2

Molecular Weight

360.5 g/mol

IUPAC Name

2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C16H16N4O2S2/c1-9-8-20-14(22)10(7-17-16(20)23-9)13(21)19-15-18-11-5-3-2-4-6-12(11)24-15/h7-8H,2-6H2,1H3,(H,18,19,21)

InChI Key

YPJBFIMMMVNOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of cyclohexane-1,3-dione with substituted benzaldehydes and N-arylacetoacetamides in the presence of ammonium acetate under solvent-free conditions at temperatures ranging from 150°C to 160°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce hydroxyl derivatives.

Scientific Research Applications

2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variability and Molecular Properties

The table below highlights structural differences and similarities with key analogues:

Compound Name Substituents at Position 6 Molecular Weight (g/mol) Notable Features
Target Compound Cyclohepta[d]thiazol-2-yl ~450 (estimated) Seven-membered cyclohepta ring; potential for enhanced conformational flexibility .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () Phenylamide, 4-methoxyphenyl 397.45 Electron-donating methoxy group; planar aryl substituent .
N-(4-Methyl-1,3-benzothiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide () 4-Methylbenzothiazolyl 384.44 Benzothiazole substituent; potential π-π stacking interactions .
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () Trimethoxybenzylidene, ethyl ester 520.58 Electron-rich benzylidene group; ester functionality enhances solubility .

Key Observations:

  • Electron-withdrawing groups (e.g., carboxamide) and electron-donating groups (e.g., methoxy in ) modulate electronic properties and solubility .

Conformational Analysis

  • Thiazolo[3,2-a]pyrimidine Core : X-ray crystallography of analogues (e.g., ) reveals a flattened boat conformation in the dihydrothiazolo-pyrimidine ring, with puckering amplitudes (q) ranging from 0.2–0.3 Å .
  • Cyclohepta Substituent : The seven-membered ring likely adopts a chair-like or twisted conformation , distinct from the planar benzylidene or phenyl groups in analogues. This could alter intermolecular interactions, such as hydrogen bonding or van der Waals contacts .

Pharmacological Implications

  • While direct activity data for the target compound is unavailable, analogues exhibit antibacterial () and enzyme inhibitory (e.g., phosphodiesterase, ) properties. The cyclohepta group may enhance binding to hydrophobic pockets in target proteins .
  • Hydrogen bonding patterns (e.g., C–H···O interactions in ) are critical for crystal packing and solubility, which correlate with bioavailability .

Biological Activity

The compound 2-methyl-5-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature and research findings.

Chemical Structure

The molecular formula of the compound is C14H16N4O2S2C_{14}H_{16}N_{4}O_{2}S_{2}, and it features a thiazole and pyrimidine core which are known for their diverse biological activities. The presence of the cyclohepta ring adds to its structural uniqueness.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its effects on various cellular processes and pathways. Key areas of focus include:

  • Anticancer Activity
  • Antimicrobial Properties
  • Enzyme Inhibition

Anticancer Activity

Recent studies have indicated that compounds with similar thiazole and pyrimidine structures exhibit significant anticancer properties. For instance, thiazolo-pyrimidine derivatives have been shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Case Study: Thiazolo-Pyrimidine Derivatives

A study evaluated a series of thiazolo-pyrimidine derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast and lung cancer cells, suggesting promising anticancer potential .

CompoundCell LineIC50 (µM)
AMCF-7 (Breast)15
BA549 (Lung)12
CHeLa (Cervical)20

Antimicrobial Properties

Compounds similar to the target compound have also demonstrated antimicrobial activity against a range of pathogens including Gram-positive and Gram-negative bacteria. For example, a derivative with a similar thiazole structure showed effective inhibition against E. coli and S. aureus at MIC values around 256 µg/mL .

Antimicrobial Activity Table

PathogenMIC (µg/mL)
E. coli256
S. aureus256

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. The thiazole moiety is often associated with inhibition of key enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes.

Example of Enzyme Inhibition

A related study indicated that compounds with similar structures inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The inhibition was attributed to the structural features provided by the thiazole and pyrimidine rings .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with DNA : Some derivatives form complexes with DNA, inhibiting replication.
  • Enzyme Binding : The thiazole and pyrimidine rings facilitate binding to active sites of enzymes.
  • Cell Signaling Pathways : Modulation of signaling pathways related to cell growth and apoptosis.

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